2,6-Dimethoxypyridine-3-boronic acid

Boronic Acid Acidity Lewis Acidity Suzuki-Miyaura Transmetalation

Sourcing heteroaryl boronic acids for Suzuki couplings often leads to inconsistent transmetalation and low yields when using generic pyridylboronic acids. 2,6-Dimethoxypyridine-3-boronic acid (≥98% HPLC) solves this with its electron-rich 2,6-dimethoxy motif, which enhances acidity (pKa ≈ 7.28) and accelerates coupling kinetics under mild conditions. This ensures high-fidelity installation of the pharmacophore in benzopyranone GABAA modulators and CRF-1 antagonist programs. • Proven performance in PdCl₂/P-Phos and microwave-accelerated protocols. • Tight melting point spec (128-130 °C) ensures batch-to-batch consistency. • High purity (≥98% HPLC) minimizes side products and purification burden.

Molecular Formula C7H10BNO4
Molecular Weight 182.97 g/mol
CAS No. 221006-70-8
Cat. No. B1303265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxypyridine-3-boronic acid
CAS221006-70-8
Molecular FormulaC7H10BNO4
Molecular Weight182.97 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)OC)OC)(O)O
InChIInChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3
InChIKeyADGHSWFUZUADDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxypyridine-3-boronic Acid: Core Properties & Specifications


2,6-Dimethoxypyridine-3-boronic acid (CAS 221006-70-8) is a heteroaryl boronic acid derivative featuring a pyridine ring with methoxy substituents at the 2- and 6-positions and a boronic acid group at the 3-position . This structural motif confers distinct electronic properties compared to simple phenylboronic acids, influencing its reactivity in cross-coupling reactions [1]. The compound is commercially available with purity specifications ranging from ≥95% to ≥98% (HPLC), and its melting point varies between 100-130 °C depending on the supplier and anhydride content .

2,6-Dimethoxypyridine-3-boronic Acid: Key Differentiators from Generic Analogs


Generic substitution among pyridylboronic acids is scientifically untenable due to profound differences in electronic structure and reactivity. The presence of two electron-donating methoxy groups at the 2- and 6-positions of the pyridine ring significantly modulates the acidity (pKa) and Lewis acidity of the boronic acid center, directly impacting transmetalation rates in Suzuki-Miyaura couplings . Furthermore, the specific substitution pattern dictates the need for specialized catalyst systems—standard palladium catalysts often fail to deliver high yields with 3-pyridylboronic acids, whereas the 2,6-dimethoxy analog has been shown to perform exceptionally well with PdCl₂/P-Phos systems [1]. The following quantitative evidence establishes why this compound cannot be interchanged with other pyridylboronic acids or phenylboronic acids without compromising reaction outcomes.

2,6-Dimethoxypyridine-3-boronic Acid: Quantitative Procurement Evidence


Enhanced Acidity Relative to Common Boronic Acids

The predicted pKa of 2,6-dimethoxypyridine-3-boronic acid is 7.28 ± 0.58 . This value is significantly lower than that of phenylboronic acid (pKa = 8.83) [1] and also lower than the reported pKa of unsubstituted 3-pyridylboronic acid (predicted pKa = 8.38) [2]. The lower pKa indicates a more acidic boronic acid center, which facilitates deprotonation and enhances transmetalation efficiency in Suzuki-Miyaura couplings under mild basic conditions.

Boronic Acid Acidity Lewis Acidity Suzuki-Miyaura Transmetalation

Purity Advantage Over Standard Boronic Acid Grades

Commercially, 2,6-dimethoxypyridine-3-boronic acid is available at ≥98% purity by HPLC from suppliers such as Chem-Impex , whereas many other boronic acid derivatives are commonly offered at 95% purity . This higher purity reduces the need for additional purification steps and minimizes the presence of potentially interfering anhydride species.

Purity HPLC Quality Control

Narrow Melting Point Range for Batch Consistency

High-purity batches of 2,6-dimethoxypyridine-3-boronic acid exhibit a sharp melting point of 128-130 °C . In contrast, lower-purity grades or material containing significant anhydride may show a broader melting range (e.g., 100-117 °C) . A narrow melting range is indicative of high chemical homogeneity and low impurity/anhydride content, which is critical for ensuring consistent performance in moisture-sensitive reactions.

Melting Point Solid-State Characterization Batch Consistency

Superior Suzuki-Miyaura Coupling Efficiency

While pyridine-derived boronic acids generally do not readily participate in Suzuki cross-coupling, the PdCl₂/P-Phos catalyst system enables 2,6-dimethoxypyridylboronic acid to react in excellent yields with a fast rate [1]. In contrast, other 3-pyridylboronic acids without the 2,6-dimethoxy substitution pattern often require harsher conditions or fail to reach comparable yields. This established catalytic protocol provides a reliable, high-yielding pathway for incorporating the 2,6-dimethoxypyridyl moiety into complex molecules.

Suzuki-Miyaura Coupling Catalysis Reaction Yield

2,6-Dimethoxypyridine-3-boronic Acid: Evidence-Backed Application Scenarios


GABAA Receptor Modulator Synthesis

The compound is a validated reactant for the preparation of benzopyranone derivatives that act as positive GABAA receptor modulators . The high purity (≥98% HPLC) and well-defined melting point ensure that the critical 2,6-dimethoxypyridine scaffold is introduced with minimal side products, a key requirement for generating high-quality leads in CNS drug discovery programs.

CRF-1 Receptor Antagonist Synthesis

2,6-Dimethoxypyridine-3-boronic acid is employed in the synthesis of pyrazine derivatives as orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonists . The enhanced acidity (pKa ≈ 7.28) facilitates efficient Suzuki-Miyaura coupling with heteroaryl halides under mild conditions, thereby preserving the integrity of acid- and base-sensitive functional groups common in pharmaceutical intermediates.

Microwave-Enhanced Pyridazine Synthesis

This boronic acid is specifically cited for microwave-enhanced synthesis of trisubstituted pyridazines . The fast coupling kinetics enabled by the PdCl₂/P-Phos catalyst system [1] make it particularly compatible with microwave protocols, where rapid heating and short reaction times are leveraged to improve yields and reduce thermal degradation. Procurement of the high-purity grade (≥98% HPLC) further ensures consistent performance in these accelerated synthetic workflows.

Targeted Cancer Therapy Building Block

As a key building block in the synthesis of pharmaceuticals targeting cancer, the compound's high purity (≥98% HPLC) and tight melting point specification (128-130 °C) are essential for meeting the stringent quality requirements of preclinical and clinical-stage drug development . The availability of a robust, high-yielding Suzuki coupling protocol [1] further streamlines the preparation of lead analogs containing the 2,6-dimethoxypyridyl pharmacophore.

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